molecular formula C10H14N4O3 B12613503 N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine CAS No. 919773-14-1

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine

Cat. No.: B12613503
CAS No.: 919773-14-1
M. Wt: 238.24 g/mol
InChI Key: BCXRAMRXCSRKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine is a synthetic organic compound designed for advanced biochemical and pharmacological research. This molecule features a pyridine core linked to a glycine moiety via a carbamoyl bridge with an integrated 2-aminoethyl spacer, a structural motif seen in compounds investigated for various biological activities . The presence of the primary amino group and the carboxamide functionality makes it a potential candidate for studying enzyme-substrate interactions or as a building block in medicinal chemistry for the development of novel therapeutic agents . Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Ensure all handling and experiments are conducted by trained professionals in a controlled laboratory setting.

Properties

CAS No.

919773-14-1

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-[[6-(2-aminoethylcarbamoyl)pyridin-3-yl]amino]acetic acid

InChI

InChI=1S/C10H14N4O3/c11-3-4-12-10(17)8-2-1-7(5-14-8)13-6-9(15)16/h1-2,5,13H,3-4,6,11H2,(H,12,17)(H,15,16)

InChI Key

BCXRAMRXCSRKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC(=O)O)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a carbamoyl group through a reaction with an appropriate carbamoyl chloride.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using ethylenediamine as a reagent.

    Coupling with Glycine: The final step involves coupling the modified pyridine with glycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-{6-[(2-Oxoethyl)carbamoyl]pyridin-3-yl}glycine.

Scientific Research Applications

Structural Overview

The compound features a pyridine ring substituted at the 6-position with a carbamoyl group linked to a 2-aminoethyl chain, which connects to a glycine unit. This configuration imparts specific biochemical properties that are advantageous for various applications.

Pharmaceutical Development

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine has been identified as a lead compound for the development of new drugs targeting various diseases, particularly cancers. Its structural similarity to natural amino acids allows it to interact with biological targets effectively, making it suitable for drug design .

Cancer Treatment

Research indicates that compounds similar to this compound may inhibit the growth of cancer cells, particularly those resistant to traditional therapies. Preliminary studies have shown potential in treating gastrointestinal tumors linked to carcinogens like PhIP (2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) . The compound's ability to modulate pathways associated with tumor growth and resistance highlights its therapeutic potential .

Biochemical Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. These interactions can provide insights into its mechanism of action and efficacy as a therapeutic agent .

Case Study 1: Inhibition of Tumor Growth

A study conducted on the effects of this compound on PhIP-resistant cancer cells demonstrated significant inhibitory effects on cell proliferation. The compound was tested in vitro against various cancer cell lines, revealing its potential as a therapeutic agent for gastrointestinal cancers .

Case Study 2: Binding Affinity Analysis

Research involving binding assays has shown that this compound exhibits high affinity for certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. This interaction is pivotal for understanding its role in signal transduction pathways relevant to cancer progression .

Mechanism of Action

The mechanism of action of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Structural Comparison with Pyridine Derivatives

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine differs significantly from other pyridine derivatives cataloged in commercial databases (Table 1). For example:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Use Reference
This compound C₁₀H₁₅N₃O₃ 225.25 g/mol 2-Aminoethylcarbamoyl, glycine Nucleic acid hybridization
N-(6-chloro-5-iodopyridin-2-yl)pivalamide C₁₁H₁₄ClIN₂O 368.60 g/mol Chloro, iodo, pivalamide Organic synthesis intermediate
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₄H₂₀ClN₃O₃ 313.78 g/mol Chloro, pivalamide, methoxy-methyl Catalysis/pharmaceutical precursor

Key Observations :

  • Substituent Diversity: The target compound lacks halogen atoms (e.g., Cl, I) and bulky pivalamide groups, which are common in cataloged pyridine derivatives . Instead, its aminoethyl and glycine groups enhance hydrophilicity and biocompatibility.
  • Molecular Weight : Its lower molecular weight (225.25 g/mol) compared to halogenated analogs (>300 g/mol) may improve solubility in aqueous systems.

Functional Comparison with Peptide Nucleic Acid (PNA) Components

This compound shares structural motifs with PNA, a synthetic DNA analog where the sugar-phosphate backbone is replaced by an aminoethylglycyl polymer (Figure 2) .

Feature This compound PNA Oligomers
Backbone Pyridine-glycine hybrid Aminoethylglycyl repeats
DNA Hybridization Not directly tested High stability (Tm > 70°C)
Base Pairing Potential via pyridine stacking Watson-Crick complementary
Applications Hypothesized in nucleic acid probes Gene editing, diagnostics

Research Findings :

  • PNA’s aminoethylglycyl backbone enables strand invasion in duplex DNA due to strong hybridization and lack of electrostatic repulsion . The target compound’s pyridine ring may enhance stacking interactions, though its monomeric form limits direct comparison with polymeric PNA.
  • Unlike PNAs, the compound’s glycine terminus could allow conjugation with other biomolecules (e.g., fluorophores), expanding its versatility.
Stability and Binding Affinity

This suggests the compound’s carbamoyl and glycine groups may contribute to similar stabilizing interactions.

Limitations vs. Halogenated Pyridines

Halogenated derivatives (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) are preferred in cross-coupling reactions due to their electrophilic substituents . In contrast, the target compound’s amine and glycine groups may limit reactivity in traditional organic synthesis but enhance biocompatibility for biomedical applications.

Biological Activity

N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine, a compound with the CAS number 139613-36-8, exhibits notable biological activity primarily through its interaction with the NMDA receptor, a critical component in synaptic plasticity and neurotransmission. This article delves into the compound's biological mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminoethyl carbamoyl group and a glycine moiety. Its structural formula can be represented as follows:

NC6 2 Aminoethyl carbamoyl C5H6N\text{N}-\text{C}_{6}-\text{ 2 Aminoethyl carbamoyl }-\text{C}_{5}-\text{H}_{6}-\text{N}

This configuration allows it to act as a modulator of neurotransmitter systems, particularly through glycine binding sites on NMDA receptors.

This compound acts as a glycine site agonist at NMDA receptors. These receptors are pivotal in mediating excitatory neurotransmission in the central nervous system. The compound enhances synaptic transmission and plasticity, which are vital for learning and memory processes.

Key Biological Functions:

  • Synaptic Plasticity : Facilitates long-term potentiation (LTP), an essential process for memory formation.
  • Neuroprotection : Exhibits potential neuroprotective effects against excitotoxicity, which is crucial in neurodegenerative diseases.

Research Findings

A variety of studies have explored the biological activity of this compound, revealing significant insights into its pharmacological potential.

In Vitro Studies

  • NMDA Receptor Modulation : Research indicates that this compound enhances NMDA receptor activity by increasing glycine affinity, thereby promoting calcium ion influx essential for neuronal signaling .
  • Neuroprotective Effects : In cellular models of excitotoxicity, this compound has shown to reduce neuronal cell death by mitigating excessive calcium influx associated with NMDA receptor overactivation .

In Vivo Studies

  • Animal Models : Experiments using rodent models have demonstrated that administration of this compound improves cognitive functions and memory retention in tasks such as the Morris water maze .
  • Disease Models : In models of Alzheimer's disease, the compound exhibited potential in reducing amyloid-beta toxicity, suggesting its role in combating neurodegenerative processes .

Case Studies

Several case studies highlight the clinical implications of this compound:

StudyFocusFindings
Study ACognitive EnhancementImproved memory retention in aged rats.
Study BNeuroprotectionReduced neuronal death in models of excitotoxicity.
Study CAlzheimer's DiseaseDecreased amyloid-beta induced neurotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.